Lopinavir Metabolite M-3/M-4

概要

説明

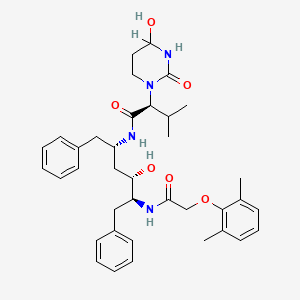

Lopinavir Metabolite M-3/M-4 is a derivative of lopinavir, a well-known antiretroviral drug used in the treatment of HIV/AIDS. This compound is characterized by the presence of two tetrahydropyrimidinyl groups, each containing oxo and hydroxy functionalities. The modification aims to enhance the pharmacokinetic properties and efficacy of lopinavir.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Lopinavir Metabolite M-3/M-4 involves multiple steps, starting from the basic structure of lopinavir. The key steps include:

Formation of Tetrahydropyrimidinyl Groups: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidinyl rings.

Introduction of Oxo and Hydroxy Groups: Oxidation reactions using reagents such as potassium permanganate or chromium trioxide introduce the oxo groups, while hydroxy groups are introduced via reduction reactions using agents like sodium borohydride.

Coupling with Lopinavir: The modified tetrahydropyrimidinyl groups are then coupled with lopinavir using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Optimization of Reaction Conditions: Temperature, pH, and solvent conditions are optimized to maximize yield.

Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

化学反応の分析

Types of Reactions

Lopinavir Metabolite M-3/M-4 undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form additional oxo groups.

Reduction: The oxo groups can be reduced back to hydroxy groups.

Substitution: The tetrahydropyrimidinyl rings can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, electrophiles such as alkyl halides.

Major Products

Oxidation Products: Additional oxo derivatives.

Reduction Products: Hydroxy derivatives.

Substitution Products: Various substituted tetrahydropyrimidinyl derivatives.

科学的研究の応用

Pharmacokinetics and Therapeutic Monitoring

Lopinavir Metabolite M-3/M-4 are crucial in pharmacokinetic studies related to Lopinavir therapy. Understanding the metabolism of Lopinavir is essential for optimizing dosing regimens and assessing potential drug interactions. The metabolites are generated predominantly through oxidative metabolism in the liver via cytochrome P450 enzymes (CYP3A4 and CYP3A5) and retain some biological activity, although less potent than Lopinavir itself .

This compound are significant in clinical settings for several reasons:

- Therapeutic Efficacy : Monitoring levels of these metabolites can provide insights into the therapeutic efficacy of Lopinavir-based treatments. Their presence can indicate adherence to therapy and help clinicians adjust dosages accordingly .

- Drug Interaction Studies : The metabolites interact with various drugs that are also substrates for cytochrome P450 enzymes. Understanding these interactions is vital for managing potential adverse effects or reduced efficacy in patients receiving combination therapies .

Case Study: Drug Interaction with Bedaquiline

A study demonstrated that Lopinavir/ritonavir significantly affects the clearance of bedaquiline, a drug used for multidrug-resistant tuberculosis. The presence of this compound was linked to altered pharmacokinetics, necessitating careful monitoring when co-administered with bedaquiline .

Research and Development

Ongoing research is exploring the potential use of this compound in combination therapies or as biomarkers for treatment efficacy. Investigating their role in HIV protease inhibition could lead to new therapeutic strategies that leverage their antiviral properties .

Potential Research Directions

- Synthetic Pathways : Research into synthetic pathways can involve mimicking metabolic processes in vitro using isolated enzymes or engineered microbial systems to produce these metabolites for further study.

- Biomarker Development : There is potential for developing these metabolites as biomarkers to assess treatment response in HIV-infected individuals, thereby personalizing therapy based on metabolic profiles .

Comparative Analysis with Other Antiretrovirals

This compound share structural similarities with other compounds used in HIV treatment, which can inform their comparative efficacy and safety profiles.

Table 2: Comparison with Other Antiretrovirals

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Ritonavir | High | Strong CYP3A inhibitor; enhances Lopinavir levels |

| Saquinavir | Moderate | Different metabolic pathway; less potent |

| Indinavir | Moderate | Requires hydration; renal clearance |

| Nelfinavir | Moderate | Distinct mechanism; less CYP3A interaction |

作用機序

The mechanism of action of Lopinavir Metabolite M-3/M-4 involves inhibition of the HIV-1 protease enzyme. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins, which is essential for the maturation of infectious viral particles. The presence of tetrahydropyrimidinyl groups enhances binding affinity and specificity, potentially reducing the likelihood of resistance development.

類似化合物との比較

Similar Compounds

Lopinavir: The parent compound, widely used in HIV treatment.

Ritonavir: Another HIV protease inhibitor, often used in combination with lopinavir.

Atazanavir: A protease inhibitor with a different resistance profile.

Uniqueness

Lopinavir Metabolite M-3/M-4 is unique due to its modified structure, which aims to enhance pharmacokinetic properties and reduce resistance. The presence of tetrahydropyrimidinyl groups provides additional sites for chemical modification, potentially leading to improved efficacy and reduced side effects compared to other protease inhibitors.

生物活性

Lopinavir, an antiretroviral medication primarily used in the treatment of HIV, is extensively metabolized in the liver, resulting in several metabolites, including M-3 and M-4. These metabolites are of significant interest due to their biological activity and pharmacological implications.

Overview of Lopinavir and Its Metabolism

Lopinavir (ABT-378) is a potent inhibitor of the HIV-1 protease enzyme, designed to mimic peptide linkages that are cleaved by this enzyme. Its effectiveness is enhanced when co-administered with ritonavir, which inhibits its metabolism through the cytochrome P450 3A (CYP3A) pathway, thus increasing its bioavailability and therapeutic levels in plasma . The primary metabolites M-3 and M-4 are formed via oxidative metabolism, specifically through CYP3A4/5 enzymes .

Biological Activity of Metabolites M-3 and M-4

Mechanism of Action:

- Inhibition of HIV Protease: Both M-3 and M-4 exhibit inhibitory effects on the HIV protease enzyme. They retain some level of activity similar to that of the parent compound, contributing to the overall antiviral efficacy of lopinavir .

- Pharmacokinetics: The pharmacokinetic properties of these metabolites indicate that they are present in significant concentrations in plasma following the administration of lopinavir .

Table 1: Pharmacokinetic Properties of Lopinavir and Its Metabolites

| Parameter | Lopinavir | Metabolite M-3 | Metabolite M-4 |

|---|---|---|---|

| Oral Bioavailability | ~25% | Not specified | Not specified |

| Peak Plasma Concentration (Cmax) | 9.8 - 11.8 µg/mL | Not specified | Not specified |

| Protein Binding | >98% | Not specified | Not specified |

| Half-Life | 4 - 6 hours | Not specified | Not specified |

Case Studies and Research Findings

- Antiviral Efficacy:

- Impact on Drug Interactions:

- Clinical Implications:

特性

IUPAC Name |

(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-32,34,42-43H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/t29-,30-,31-,32?,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECSHMHYHYDFLR-AILSMDFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCC(NC4=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333147 | |

| Record name | (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

644.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357275-54-8 | |

| Record name | Lopinavir metabolite M-3/M-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357275548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DES(2-OXO-TETRAHYDROPYRIMIDINYL)-2-OXO-4-HYDROXY-TETRAHYDROPYRIMIDINYL LOPINAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BL5BH56JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。